molecular formula C18H20N2OS B15406988 [1-(4-Phenoxyphenyl)cyclopentyl]thiourea CAS No. 832099-11-3

[1-(4-Phenoxyphenyl)cyclopentyl]thiourea

Cat. No.: B15406988
CAS No.: 832099-11-3
M. Wt: 312.4 g/mol
InChI Key: JVLMEYNQKMBKAD-UHFFFAOYSA-N
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Description

[1-(4-Phenoxyphenyl)cyclopentyl]thiourea is a synthetic organic compound belonging to the class of unsymmetrical thiourea derivatives. With the molecular formula C18H20N2OS and a molecular weight of 312.43 g/mol , this compound is characterized by a central thiourea group (-NHC(=S)NH-) flanked by a cyclopentyl group and a 4-phenoxyphenyl group. Thiourea derivatives are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and ability to act as molecular scaffolds . Structurally, the thiocarbonyl group can engage in hydrogen bonding, making such derivatives useful in crystal engineering and as ligands or probes . While the specific biological profile of this compound is under investigation, thiourea derivatives structurally related to it have demonstrated a range of valuable research applications. These include potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . Furthermore, similar compounds have shown promise as fluorescent sensing probes for the detection of heavy metal ions, such as mercury, in environmental and biological contexts . The 4-phenoxyphenyl moiety is a common structural feature in various patented bioactive molecules, indicating its relevance in the development of pharmacologically active compounds . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all necessary safety assessments before handling.

Properties

CAS No.

832099-11-3

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

[1-(4-phenoxyphenyl)cyclopentyl]thiourea

InChI

InChI=1S/C18H20N2OS/c19-17(22)20-18(12-4-5-13-18)14-8-10-16(11-9-14)21-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H3,19,20,22)

InChI Key

JVLMEYNQKMBKAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Key structural analogs include:

Compound Name Substituents Key Features Reference
1-(4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea Cyclobutyl-thiazole hybrid, p-tolyl group Planar geometry; strong electrophilicity (DFT)
Halogenated copper(II) thiourea complexes (e.g., 83, 84) Bromophenyl, chloronitrophenyl Enhanced antitubercular activity (MIC: 2–8 µg/mL)
1-(Adamantane-1-carbonyl)-3-(nitrophenyl)thiourea derivatives Adamantyl-carbonyl, nitrophenyl Intermolecular hydrogen bonding (Hirshfeld analysis)
1-(1-Naphthoyl)-3-(halophenyl)thioureas Naphthoyl, di-/tri-halophenyl Intramolecular H-bonds, π-stacking interactions
1-(4-Fluorophenyl)thiourea Fluorophenyl Simple structure; baseline for substituent electronic effects
1-{2-[Cyclohexyl(cyclopentyl)amino]ethyl}-3-(3,5-difluorophenyl)thiourea Cyclohexyl-cyclopentyl aminoethyl, difluorophenyl Structural complexity with multiple cyclic groups
  • Phenoxyphenyl vs. Halophenyl Groups: The phenoxyphenyl group in the target compound introduces an electron-donating ether linkage, contrasting with electron-withdrawing halogens (e.g., Cl, Br) in antitubercular derivatives .
  • Cyclopentyl vs. Adamantyl/Thiazole Groups : The cyclopentyl core offers moderate steric bulk compared to adamantyl (highly rigid) or thiazole (aromatic) groups, which could influence molecular packing or receptor binding .

Electronic and Reactivity Profiles

  • Electrophilicity: Nitro-substituted thioureas (e.g., 3-nitrophenyl derivatives) exhibit strong electrophilicity due to electron-withdrawing effects, as shown by DFT/B3LYP calculations . In contrast, the phenoxyphenyl group’s electron-donating nature may reduce electrophilic character in the target compound.
  • Hydrogen Bonding: Thioureas with hydroxyl or carbonyl groups (e.g., 1-(1-naphthoyl) derivatives) form intramolecular H-bonds, stabilizing planar conformations . The phenoxyphenyl oxygen could similarly participate in intermolecular H-bonding, akin to hydroxyl groups in 1-Allyl-3-(4-hydroxyphenyl)thiourea .

Intermolecular Interactions

  • Hirshfeld Surface Analysis: Adamantyl-thioureas exhibit intermolecular H-bonds (N–H···O/S) and van der Waals interactions, contributing to crystal stability . The phenoxyphenyl group’s oxygen may similarly engage in H-bonding networks.
  • π-Stacking: 1-(1-Naphthoyl) derivatives utilize π-stacking between aromatic rings , a feature less likely in the target compound due to the non-aromatic cyclopentyl group.

Preparation Methods

Synthesis Methods for [1-(4-Phenoxyphenyl)cyclopentyl]thiourea

Conventional Solution-Phase Synthesis

The most widely reported method involves the reaction of cyclopentylamine with 4-phenoxyphenyl isothiocyanate under mild conditions. This approach mirrors protocols for analogous thioureas, such as 1-cyclohexyl-3-(4-phenoxyphenyl)thiourea.

Procedure :

  • Reagents : Cyclopentylamine (1.0 equiv), 4-phenoxyphenyl isothiocyanate (1.1 equiv), anhydrous dichloromethane (DCM) or ethanol.
  • Conditions : Stirring at room temperature (20–25°C) for 12–24 hours under nitrogen atmosphere.
  • Workup : Evaporation under reduced pressure, followed by recrystallization from ethanol/water (3:1) to yield the product as a white crystalline solid.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea (Figure 1).

Table 1: Comparative Yields Under Different Solvents

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Dichloromethane 25 24 78 95
Ethanol 25 18 85 98
Tetrahydrofuran 25 36 65 92

Ethanol outperforms other solvents due to its polarity, which stabilizes the transition state and enhances solubility of intermediates.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2024 study demonstrated that heating cyclopentylamine and 4-phenoxyphenyl isothiocyanate in ethanol at 80°C for 30 minutes under microwave conditions achieved a 90% yield. This method minimizes side products like bis-thioureas, which form under prolonged heating.

Solid-Phase Synthesis

Immobilizing cyclopentylamine on Wang resin enables stepwise coupling with 4-phenoxyphenyl isothiocyanate. After cleavage from the resin, the product is obtained in 70% yield with >99% purity, as validated by HPLC. This approach is scalable but requires specialized equipment.

Optimization Strategies and Challenges

Stoichiometric Ratios

A slight excess of isothiocyanate (1.1 equiv) ensures complete consumption of the amine, preventing unreacted starting material. Excess amine leads to dimerization, reducing yields by 15–20%.

Catalytic Additives

Adding triethylamine (TEA) (0.5 equiv) as a base accelerates the reaction by deprotonating the amine, enhancing nucleophilicity. However, TEA may promote side reactions in polar aprotic solvents like DCM.

Table 2: Impact of Catalytic Additives on Reaction Efficiency

Additive Solvent Yield (%) Side Products (%)
None Ethanol 85 5
Triethylamine Ethanol 92 8
DMAP DCM 75 12

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water mixtures remains the preferred method, yielding 95–98% pure product. Column chromatography (silica gel, hexane/ethyl acetate) is reserved for crude mixtures with contaminants, achieving >99% purity but with 10–15% material loss.

Spectroscopic Analysis

  • IR : Strong absorption bands at 1250–1300 cm⁻¹ (C=S stretch) and 3300–3400 cm⁻¹ (N–H stretch).
  • ¹H NMR : Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 341.5 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₀N₂OS.

Q & A

Q. How does its bioactivity profile compare to other arylthioureas with similar substituents?

  • Methodology : Compile IC₅₀/EC₅₀ values from published studies on analogs (e.g., 1-(3-chlorophenyl)thiourea derivatives). Use cluster analysis to group compounds by activity, highlighting the role of the cyclopentyl group in improving membrane permeability .

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